2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family, characterized by its unique chemical structure which includes a chlorine atom and a trifluoromethyl group. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and material science.
The compound has the following identifiers:
It is classified under heterocyclic compounds, specifically as a pyrimidine derivative, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves several key steps:
The molecular structure of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 248.59 g/mol |
| InChI Key | OYFUABWFSRCBQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1N=C(N=C2N)Cl)C(F)(F)F |
The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and potential biological activity.
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine can participate in various chemical reactions:
Common reagents used in these reactions include sodium azide for nucleophilic substitutions and hydrogen peroxide for oxidation.
The mechanism of action for 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine primarily revolves around its ability to interact with biological targets due to its structural features:
The physical properties of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine include:
Chemical properties include:
These properties make it suitable for various synthetic applications in both laboratory and industrial contexts .
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine has diverse applications across several scientific fields:
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8